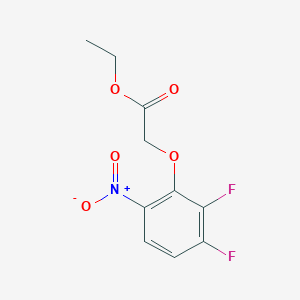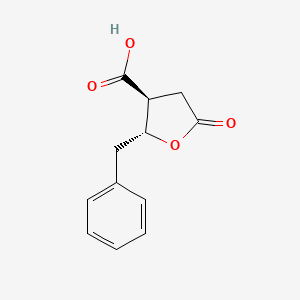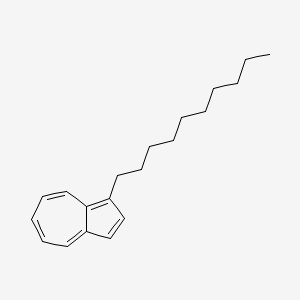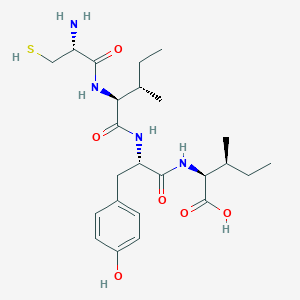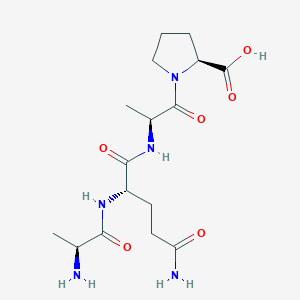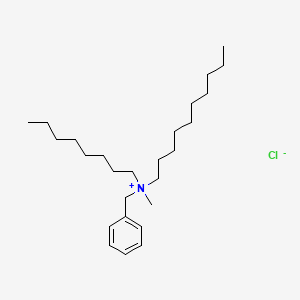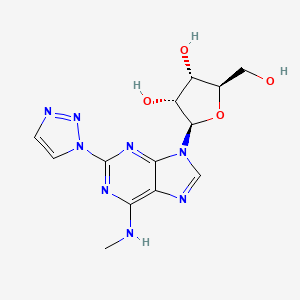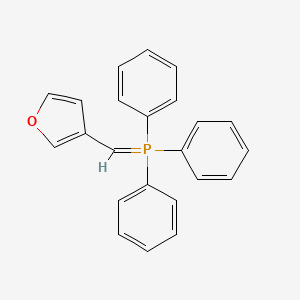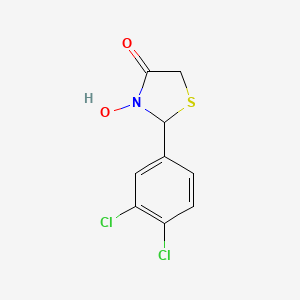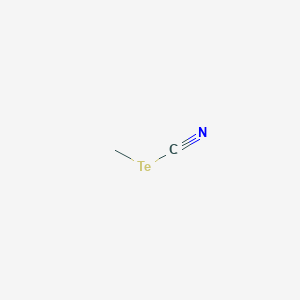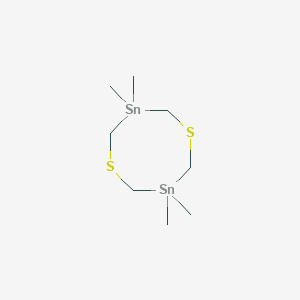![molecular formula C21H17NO B14199622 3-(2-Phenylprop-2-en-1-yl)-2,3-dihydro-1H-benzo[e]isoindol-1-one CAS No. 920300-03-4](/img/structure/B14199622.png)
3-(2-Phenylprop-2-en-1-yl)-2,3-dihydro-1H-benzo[e]isoindol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Phenylprop-2-en-1-yl)-2,3-dihydro-1H-benzo[e]isoindol-1-one is a complex organic compound that features a unique structure combining a phenylprop-2-en-1-yl group with a benzoisoindolone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenylprop-2-en-1-yl)-2,3-dihydro-1H-benzo[e]isoindol-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzoisoindolone Core: This can be achieved through a cyclization reaction involving an appropriate precursor, such as a phthalic anhydride derivative.
Introduction of the Phenylprop-2-en-1-yl Group: This step often involves a Friedel-Crafts alkylation reaction, where the benzoisoindolone core is reacted with a phenylprop-2-en-1-yl halide in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Phenylprop-2-en-1-yl)-2,3-dihydro-1H-benzo[e]isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The phenylprop-2-en-1-yl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoisoindolone derivatives, while reduction can produce alcohols.
Applications De Recherche Scientifique
3-(2-Phenylprop-2-en-1-yl)-2,3-dihydro-1H-benzo[e]isoindol-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism by which 3-(2-Phenylprop-2-en-1-yl)-2,3-dihydro-1H-benzo[e]isoindol-1-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be attributed to the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cinnamyl Alcohol: Shares the phenylprop-2-en-1-yl group but lacks the benzoisoindolone core.
Phenylpropiolic Acid: Contains a phenyl group and a triple bond but differs in overall structure.
1-Phenyl-2-propyn-1-ol: Similar in having a phenyl group and a propynyl group.
Uniqueness
What sets 3-(2-Phenylprop-2-en-1-yl)-2,3-dihydro-1H-benzo[e]isoindol-1-one apart is its unique combination of the benzoisoindolone core with the phenylprop-2-en-1-yl group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
920300-03-4 |
|---|---|
Formule moléculaire |
C21H17NO |
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
3-(2-phenylprop-2-enyl)-2,3-dihydrobenzo[g]isoindol-1-one |
InChI |
InChI=1S/C21H17NO/c1-14(15-7-3-2-4-8-15)13-19-18-12-11-16-9-5-6-10-17(16)20(18)21(23)22-19/h2-12,19H,1,13H2,(H,22,23) |
Clé InChI |
VRZUCICQKRLWTG-UHFFFAOYSA-N |
SMILES canonique |
C=C(CC1C2=C(C3=CC=CC=C3C=C2)C(=O)N1)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{4-[(Oxan-2-yl)oxy]benzene-1-sulfonyl}phenol](/img/structure/B14199539.png)
